molecular formula C10H14N2O3S B2508245 Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 36244-28-7

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No. B2508245
CAS RN: 36244-28-7
M. Wt: 242.29
InChI Key: JJHPBYFDXKIEFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as seen in the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, iminothiazolidin-4-one acetate derivatives were synthesized via cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate . These methods suggest that the synthesis of "Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate" could also involve a multicomponent reaction or cyclocondensation, utilizing appropriate starting materials and conditions to introduce the thioacetate group.

Molecular Structure Analysis

X-ray crystallography is a common technique used to elucidate the crystal structure of synthesized molecules, as demonstrated for several compounds in the provided papers . Density functional theory (DFT) calculations, including B3LYP level with a 6-311++G(d,p) basis set, are used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to confirm the structure . For "Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate," similar analytical techniques would likely be employed to analyze its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds, such as the anomalous cyclization of (pyrimidin-2-yl)hydrazones and the condensation reactions to form derivatives of 6-methyluracil . These reactions showcase the reactivity of the pyrimidine ring and its derivatives. The compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques such as FT-IR, 1H, and 13C NMR . These techniques provide information on the functional groups present and the electronic environment within the molecule. Theoretical calculations, such as those for NLO properties and MEP, offer insights into the electronic properties and reactivity of the molecules . For "Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate," similar analyses would be necessary to fully understand its physical and chemical properties.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds. For instance, it is used in the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- carboxylates (Žugelj et al., 2009).

  • Catalysis in Synthesis Processes : The compound plays a role in catalysis, as demonstrated in the ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyri midine-6-carboxylate derivatives (Darehkordi & Ghazi, 2015).

  • Molecular Docking and Synthesis Studies : It is involved in molecular docking studies, particularly in the synthesis and study of various substituted derivatives, as shown by Holam, Santhoshkumar, & Killedar (2022) who explored its applications in predicting affinity with proteins (Holam, Santhoshkumar, & Killedar, 2022).

  • Formation of Biginelli Compounds : This compound is also used in the synthesis and reactions of Biginelli-compounds, which are a class of multi-component heterocyclic compounds (Kappe & Roschger, 1989).

  • Antibacterial Activity : Research by Desai et al. (2001) indicates its role in synthesizing compounds with potential antibacterial activity (Desai, Dave, Shah, & Vyas, 2001).

  • Antimicrobial Applications : Mohammad, Ahmed, & Mahmoud (2017) utilized it in synthesizing new heterocyclic derivatives with significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

  • Amino Derivative Synthesis : It is used in the synthesis of amino derivatives of triazolopyrimidine, showcasing its versatility in chemical synthesis (Vas’kevich et al., 2006).

  • Antioxidant Activity : George et al. (2010) explored its use in synthesizing compounds for evaluating antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

  • Novel Derivative Synthesis : Selby & Smith (1989) demonstrated its use in synthesizing novel dihydrothiazolo[3,2-a]pyrimidinone derivatives (Selby & Smith, 1989).

  • Pyrazole-Pyrimidine Derivatives Synthesis : The synthesis of 2-(Pyrazol-1-yl)pyrimidine derivatives by Erkin, Krutikov, & Chubraev (2004) highlights its role in creating specific pyrimidine derivatives (Erkin, Krutikov, & Chubraev, 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as drug synthesis and catalytic reactions. Additionally, more research could be conducted to fully understand its mechanism of action and potential therapeutic benefits .

properties

IUPAC Name

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPBYFDXKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

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